6-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine
CAS No.:
Cat. No.: VC15792983
Molecular Formula: C7H4FN3O2
Molecular Weight: 181.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4FN3O2 |
|---|---|
| Molecular Weight | 181.12 g/mol |
| IUPAC Name | 6-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine |
| Standard InChI | InChI=1S/C7H4FN3O2/c8-7-1-5-4(2-10-7)6(3-9-5)11(12)13/h1-3,9H |
| Standard InChI Key | AKMXQJXZLRNSJA-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C(=CN=C1F)C(=CN2)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
6-Fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine belongs to the class of nitrogen-containing heterocycles, which are pivotal in drug design due to their ability to mimic natural biochemical structures. The compound’s molecular formula is C₇H₄FN₃O₂, with a molar mass of 197.13 g/mol . Key structural attributes include:
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Bicyclic Framework: The fusion of a pyrrole ring (five-membered, aromatic, with one nitrogen) and a pyridine ring (six-membered, aromatic, with one nitrogen) creates a planar structure conducive to π-π stacking interactions in biological systems .
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Substituent Effects: The electron-withdrawing nitro group (-NO₂) at position 3 and fluorine atom (-F) at position 6 induce polarization, enhancing solubility in polar solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) .
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Tautomerism: The 1H-pyrrolo[3,2-c]pyridine system exhibits tautomerism, where the hydrogen atom on the pyrrole nitrogen can shift, influencing electronic distribution and binding affinity .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₇H₄FN₃O₂ |
| Molecular Weight | 197.13 g/mol |
| SMILES Notation | O=N(=O)C1=CNC=2C=C(F)C=NC21 |
| InChI Key | ADZBMEMTYYFHLA-UHFFFAOYSA-N |
| Solubility | Moderate in DMSO, DMF; low in water |
| LogP (Partition Coefficient) | Estimated 1.2 (moderate lipophilicity) |
The nitro group serves as a versatile handle for further chemical modifications, such as reduction to amine (-NH₂) or conversion to other functional groups, enabling diversification in drug discovery campaigns .
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 90°C, 1 h | 65–75 |
| Cyclization | Fe, AcOH, 100°C, 5 h | 50–60 |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 125°C, microwave, 26 min | 60–70 |
Challenges in synthesis include regioselective fluorination and avoiding over-nitration, which may necessitate protective group strategies or orthogonal reactivity .
| Compound | Target | IC₅₀/EC₅₀ | Cell Line/Model |
|---|---|---|---|
| 10t | Tubulin | 0.12–0.21 μM | HeLa, SGC-7901, MCF-7 |
| 4h | FGFR1 | 2.8 nM | Enzymatic assay |
The fluorine atom enhances metabolic stability and bioavailability, while the nitro group may participate in hydrogen bonding with biological targets, as suggested by molecular docking studies .
Molecular Interactions and Binding Modes
Computational modeling of related compounds provides insights into the potential binding mechanisms of 6-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine:
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Tubulin Binding: Docking studies suggest that the nitro group forms hydrogen bonds with Thrα179 and Asnβ349 residues in the colchicine-binding site, while the fluorine atom engages in hydrophobic interactions with Valβ318 .
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Kinase Binding: In FGFR1, the pyrrolopyridine core occupies the ATP-binding pocket, with the nitro group stabilizing interactions via water-mediated hydrogen bonds .
Future Directions and Applications
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Drug Discovery: Functionalization of the nitro group could yield prodrugs or targeted therapies (e.g., antibody-drug conjugates).
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Chemical Biology: Use as a fluorescent probe or photoaffinity label to study protein-ligand interactions.
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Material Science: Exploration of electronic properties for organic semiconductors.
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